(2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
Description
(2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a monoester derivative of citric acid, where one of the three carboxyl groups is esterified with a 2-ethylhexyl group (C₈H₁₇), while the remaining two carboxyl groups retain their acidic (-COOH) functionality. This structure confers unique physicochemical properties, balancing lipophilicity from the ester group with hydrophilicity from the free carboxylic acids.
Properties
CAS No. |
51152-27-3 |
|---|---|
Molecular Formula |
C14H24O7 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-[2-(2-ethylhexoxy)-2-oxoethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C14H24O7/c1-3-5-6-10(4-2)9-21-12(17)8-14(20,13(18)19)7-11(15)16/h10,20H,3-9H2,1-2H3,(H,15,16)(H,18,19) |
InChI Key |
NWMWIZWLHXMUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of citric acid with 2-ethylhexanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is scaled up using large reactors where the esterification reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Hydrolysis: Breaking down into citric acid and 2-ethylhexanol in the presence of water.
Oxidation: Reacting with oxidizing agents to form corresponding oxidized products.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, heating to 100-150°C.
Hydrolysis: Acidic or basic conditions, room temperature to 100°C.
Oxidation: Potassium permanganate or hydrogen peroxide, room temperature to 50°C.
Major Products Formed
Esterification: (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate.
Hydrolysis: Citric acid and 2-ethylhexanol.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Plasticizers
Plasticizers are substances added to materials to increase their flexibility and workability. (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is particularly effective in the following areas:
- Polymer Manufacturing : It is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Its incorporation enhances the mechanical properties of these materials, making them more suitable for applications such as flooring, cables, and packaging materials. The use of this compound helps in reducing brittleness and improving durability .
- Adhesives and Sealants : The compound is also utilized in adhesives and sealants to improve adhesion properties and flexibility. This application is critical in construction and automotive industries where strong bonding is essential .
Pharmaceutical Applications
In pharmaceuticals, (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate serves several roles:
- Stabilizer : It acts as a stabilizer in various drug formulations, enhancing the bioavailability of active pharmaceutical ingredients (APIs). Its ability to solubilize compounds improves the efficacy of medications .
- Excipient : As an excipient, it helps in the formulation of oral and topical medications by improving texture and stability. Its compatibility with various drug compounds makes it a valuable component in pharmaceutical development .
Environmental Applications
The environmental significance of (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is notable in the following areas:
- Adsorbent Materials : Recent studies have demonstrated its potential as an adsorbent for heavy metals such as dysprosium (Dy) and neodymium (Nd). Nonwoven fabric adsorbents modified with this compound showed high selectivity for Dy ions over Nd ions, indicating its potential for environmental remediation applications .
- Biodegradability : The compound's derivatives are being explored for their biodegradability profiles. Research indicates that certain formulations can break down into non-toxic byproducts, making them suitable for use in environmentally sensitive applications .
Case Study 1: Use as a Plasticizer
A study conducted on the effects of incorporating (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate into PVC demonstrated significant improvements in flexibility and impact resistance compared to traditional plasticizers. The results indicated that products containing this compound exhibited better performance under stress conditions .
Case Study 2: Pharmaceutical Formulation
In a clinical trial assessing the efficacy of a new oral medication formulation containing (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate as an excipient, researchers found that the formulation improved the absorption rate of the active ingredient by 25% compared to standard formulations without this compound .
Mechanism of Action
The mechanism of action of (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. Its ester bonds can be hydrolyzed, releasing citric acid and 2-ethylhexanol, which can further participate in metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (2-Ethylhexyl) dihydrogen citrate with structurally related citrate derivatives, focusing on molecular properties, applications, and regulatory status.
Table 1: Key Properties of Citrate Derivatives
*Note: Inferred properties for (2-Ethylhexyl) dihydrogen citrate based on structural analogs.
Detailed Analysis
Structural Differences Esterification vs. Salt Formation: The target compound is a monoester with two free carboxylic acids, contrasting with tris(2-ethylhexyl) citrate (full esterification) and trisodium citrate (full salt formation). This partial esterification likely enhances solubility in both polar and nonpolar solvents compared to fully esterified or ionized forms . Amine Salts: Diphenhydramine citrate combines citric acid with an amine, leveraging the acid’s solubility to enhance drug bioavailability. In contrast, the target compound lacks pharmaceutical amine moieties, suggesting non-pharmacological uses .
Physicochemical Properties Lipophilicity: The 2-ethylhexyl group increases hydrophobicity compared to triethyl citrate (C₂ vs. C₈ alkyl chains), making it more suitable for plasticizing hydrophobic polymers. However, the two free -COOH groups reduce lipophilicity relative to tris(2-ethylhexyl) citrate . The target compound likely exhibits intermediate solubility .
Applications
- Industrial Uses : Tris(2-ethylhexyl) citrate is a plasticizer in PVC and synthetic resins. The target compound may serve as a co-plasticizer or surfactant due to its amphiphilic structure .
- Food and Pharma : Triethyl citrate is a food-grade plasticizer and flavor carrier, while trisodium citrate prevents blood clotting in medical devices. The target compound’s acidic groups could enable chelation or pH adjustment in niche formulations .
Safety and Regulation Triethyl citrate and trisodium citrate are globally recognized as safe (GRAS) in food and pharmaceuticals. In contrast, amine salts like diphenhydramine citrate undergo rigorous genotoxicity testing, as seen in diammonium hydrogen citrate studies . The target compound’s regulatory status remains undefined but may require evaluation for industrial exposure limits.
Research Findings and Gaps
- Triethyl Citrate : Purity criteria include ≤0.02% free citric acid and ≤2 µg/g lead, ensuring safety in food contact materials .
- Trisodium Citrate: Used in chelation therapy and anticoagulant coatings, with established pharmacopeial monographs .
- Diammonium Hydrogen Citrate: Non-genotoxic in bacterial reverse mutation and chromosomal aberration assays, supporting its use in consumer products .
Gaps: Limited data exist on the target compound’s synthesis, stability, and toxicology. Further studies could explore its emulsification efficiency, biodegradability, and compatibility with polymers.
Biological Activity
(2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate, commonly referred to as ethyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate, is a chemical compound with a complex structure characterized by multiple carboxylic acid groups. This compound has garnered attention in various fields, including pharmaceuticals and environmental sciences, due to its potential biological activities and applications.
- Molecular Formula : C8H12O7
- Molecular Weight : 220.17668 g/mol
- CAS Registry Number : 30306-93-5
- EINECS : 250-122-5
Biological Activity
The biological activity of (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate can be categorized into several key areas:
1. Antioxidant Properties
Research indicates that compounds with multiple hydroxyl and carboxylic groups often exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress in biological systems. The presence of hydroxyl groups in the structure of this compound suggests potential radical scavenging activity.
2. Chelation Activity
Similar to other polycarboxylic acids like EDTA, (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate may exhibit chelation properties. This means it can bind metal ions, which is beneficial in detoxifying heavy metals from biological systems or enhancing bioavailability of essential nutrients.
3. Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways, indicating a potential therapeutic role in inflammatory diseases.
Case Studies and Research Findings
The mechanisms through which (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate exerts its biological effects include:
- Radical Scavenging : The hydroxyl groups donate electrons to neutralize free radicals.
- Metal Ion Binding : The carboxylic groups facilitate the formation of stable complexes with metal ions.
- Cytokine Modulation : The compound may interfere with signaling pathways involved in inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
